1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1798-71-6
VCID: VC21250739
InChI: InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+
SMILES: CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

CAS No.: 1798-71-6

Cat. No.: VC21250739

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one - 1798-71-6

Specification

CAS No. 1798-71-6
Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+
Standard InChI Key NWPIAAKKRKMJQR-ZHACJKMWSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator